molecular formula C7H11NO3 B012039 Methyl 4-oxopiperidine-3-carboxylate CAS No. 108554-34-3

Methyl 4-oxopiperidine-3-carboxylate

Cat. No. B012039
M. Wt: 157.17 g/mol
InChI Key: XBNGBGYWMXBQRX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 4-oxopiperidine-3-carboxylate and related compounds involves several steps, including substitution reactions, oxidation, and acylation processes. A notable synthesis route involves starting from easily available reagents, undergoing S_N2 substitution, followed by borohydride reduction, oxidation, and acylation to achieve high yields of desired products (Chen Xin-zhi, 2011). Another method explored the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate using phase-transfer catalysts to prepare biologically active compounds (Yaomin Wang et al., 2018).

Molecular Structure Analysis

The molecular structure and stereochemistry of methyl 4-oxopiperidine-3-carboxylate and its derivatives have been studied through NMR data and X-ray diffraction. These studies reveal the presence of keto-enol tautomerism and configurational isomerism at certain positions within the molecule, indicating complex structural dynamics (M. J. Fernández et al., 1993).

Chemical Reactions and Properties

Methyl 4-oxopiperidine-3-carboxylate undergoes various chemical reactions, including allylation, which has been utilized to prepare diverse piperidine derivatives. Such reactions highlight the compound's versatility as a building block for synthesizing complex organic molecules (A. I. Moskalenko & V. Boev, 2014).

Physical Properties Analysis

Research into the physical properties of methyl 4-oxopiperidine-3-carboxylate derivatives focuses on their crystalline structures and conformational preferences. Studies using X-ray diffraction have provided insights into the solid-state structures, indicating varied conformations such as twist boat or chair formations, which are influenced by the molecule's substitution pattern (B. Lakshminarayana et al., 2010).

Chemical Properties Analysis

The chemical properties of methyl 4-oxopiperidine-3-carboxylate derivatives, including their reactivity and interaction with other molecules, have been extensively studied. These properties are crucial for understanding the compound's behavior in various chemical environments and for its application in synthesis processes. For instance, the enantioselective synthesis using acid-mediated cyclization demonstrates the potential for creating stereochemically complex piperidine derivatives (J. D. Bell et al., 2018).

Scientific Research Applications

  • Structural Study of Methyl 4-oxopiperidine Derivatives : A study by Fernández et al. (1993) explored the structural aspects of enolic forms of methyl 2,6-diphenyl-N-methyl-4-oxopiperidine derivatives, focusing on their keto-enol tautomerism and configurational isomerism (Fernández, Casares, Gálvez, & Bellanato, 1993).

  • Synthesis of Piperidine Derivatives : Several studies have focused on the synthesis of various piperidine derivatives. For instance, Hao et al. (2011) presented a novel asymmetric synthesis of a key intermediate for the synthesis of CP-690550 (Hao, Liu, Zhang, & Chen, 2011). Another study by Wang et al. (2008) described a nine-step reaction process for preparing tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate, highlighting its structural features (Wang, Liu, Cao, & Wang, 2008).

  • Pharmacological Evaluation : Brubaker and Colley (1986) investigated the dopamine agonist activity of 4-indolymethyl analogue of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decane, showing potential for therapeutic applications (Brubaker & Colley, 1986).

  • Antimicrobial Activity : Nagashree et al. (2013) examined the antimicrobial properties of methyl-2-aminopyridine-4-carboxylate derivatives, identifying compounds with significant activity (Nagashree, Mallu, Mallesha, & Bindya, 2013).

  • Biosynthesis of Penicillin G : Kurz↦kowski et al. (1990) studied the role of 6-oxopiperidine-2-carboxylic acid in reversing l-lysine inhibition of penicillin G biosynthesis in Penicillium chrysogenum, demonstrating its importance in the production process (Kurz↦kowski, Kurz↦kowski, Filípek, Solecka, & Kuryłowicz, 1990).

Safety And Hazards

Methyl 4-oxopiperidine-3-carboxylate may cause skin and eye irritation. Proper handling precautions include wearing protective gloves, eyewear, and washing skin thoroughly after contact .

properties

IUPAC Name

methyl 4-oxopiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-11-7(10)5-4-8-3-2-6(5)9/h5,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNGBGYWMXBQRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369110
Record name Methyl 4-oxopiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-oxopiperidine-3-carboxylate

CAS RN

108554-34-3
Record name Methyl 4-oxopiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
JW Lockman, BR Murphy, DF Zigar… - Journal of Medicinal …, 2010 - ACS Publications
… To a round bottomed flask methyl 4-oxopiperidine-3-carboxylate (1.0 equiv) and acetamidine HCl (1.1 equiv) were added with stirring in EtOH at room temperature. While the mixture …
Number of citations: 41 pubs.acs.org
Y Chai, ZL Wan, B Wang, HY Guo, ML Liu - European journal of medicinal …, 2009 - Elsevier
… To a stirring solution of methyl N-tert-butoxycarbonyl-3-methyl-4-oxopiperidine-3-carboxylate 3 (15.00 g, 55.3 mmol) dissolved in ethanol (50 mL) was added dropwise a solution of …
Number of citations: 61 www.sciencedirect.com
AT Gubaidullin, VN Nabiullin, SV Kharlamov… - Russian Journal of …, 2014 - Springer
… A mixture of 5.0 g (0.292 mol) of methyl 1-methyl4-oxopiperidine-3-carboxylate (Ia) and 3.16 g (0.292 mol) of freshly distilled phenylhydrazine in 25 mL of methanol was heated for 10 …
Number of citations: 6 link.springer.com
AS Khartulyari, ME Maier - 2007 - Wiley Online Library
… )-N-methyl-4-oxopiperidine-3-carboxylate (27a): To a … was added ethyl 1-methyl-4-oxopiperidine-3-carboxylate27 (26) (… -3-methylbenzyl)-N-methyl-4-oxopiperidine-3-carboxylate (27b): …
BI Buzykin, AT Gubaidullin, VN Nabiullin… - Russian Journal of …, 2014 - Springer
… For this purpose, we have synthesized piperidine-fused pyrazol-5-one from 1-methyl-4-oxopiperidine-3-carboxylate Ia and phenylhydrazine [14]. The resulting 5-methyl-2-phenyl- …
Number of citations: 1 link.springer.com
DS Dodd, AC Oehlschlager - The Journal of Organic Chemistry, 1992 - ACS Publications
… 5,6-Dihydro-4-pyridone (12) was obtained in three steps in 70-75% overall yield from commerically available methyl 4-oxopiperidine-3-carboxylate hydrochloride (9).17 The latter was …
Number of citations: 77 pubs.acs.org
M Alam, JD Baty, G Jones, C Moore - Journal of the Chemical Society …, 1969 - pubs.rsc.org
Alkylation experiments on 1-benzoyl- and 1-alkyl-4-piperidones are described, producing a number of 1-substituted 3-acetonyl-4-piperidones. 3-Acetonyl-1-benzyl-5-methyl-4-…
Number of citations: 12 pubs.rsc.org
LN Yakhontov - Russian Chemical Reviews, 1968 - iopscience.iop.org
… The synthesis of certain partly hydrogenated 6-azaindoles was accomplished by means of the reaction of ethyl l-methyl-4-oxopiperidine-3-carboxylate (XLVII)with sodium nitrite, …
Number of citations: 48 iopscience.iop.org
AD Volgin, A Bashirzade… - ACS Chemical …, 2019 - ACS Publications
… Its subsequent cyclization with sodium amide in xylene produces ethyl N-methyl-4-oxopiperidine-3-carboxylate (8), which is then electrolytically reduced in water solution of sulfuric acid …
Number of citations: 49 pubs.acs.org
A Khartulyari - 2007 - ub01.uni-tuebingen.de
… 4-22) or directly from N-methyl-4-oxopiperidine-3-carboxylate. The precursor 4-oxopiperidine 4-18 was prepared in an analogous fashion as for the N-benzyl derivative, by …
Number of citations: 3 ub01.uni-tuebingen.de

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